![molecular formula C19H17N5O4S2 B4022415 N-[5-({2-[(2-nitrophenyl)amino]-2-oxoethyl}thio)-1,3,4-thiadiazol-2-yl]-3-phenylpropanamide](/img/structure/B4022415.png)
N-[5-({2-[(2-nitrophenyl)amino]-2-oxoethyl}thio)-1,3,4-thiadiazol-2-yl]-3-phenylpropanamide
Description
Synthesis Analysis
The synthesis of derivatives similar to the specified compound often involves complex reactions, such as the base-induced transformation of thiadiazole compounds in the presence of secondary amines, leading to the formation of thioketene intermediates and subsequent ring-opening and cyclization reactions (Androsov, 2008). Other methods include starting from thiadiazole derivatives, employing various synthetic routes to obtain targeted structures with potential biological activities (Chandrakantha et al., 2014).
Molecular Structure Analysis
The compound's molecular structure can be analyzed through X-ray crystallography, revealing insights into its crystalline form and the interactions between molecules. Studies on related compounds have detailed their crystallization in specific space groups, providing a foundation for understanding the structural characteristics of similar thiadiazole derivatives (Sharma et al., 2016).
Chemical Reactions and Properties
Thiadiazole compounds undergo various chemical reactions, including ring-opening, nucleophilic substitution, and cyclization, to form diverse structures. For example, the reaction of 4-(2-chloro-5-nitrophenyl)-1,2,3-thiadiazole under specific conditions produces thioketene intermediates, which can further react to yield N-substituted indole-2-thiols (Androsov & Neckers, 2007).
Physical Properties Analysis
The physical properties of thiadiazole derivatives, such as solubility, melting point, and crystal structure, are crucial for their application in various fields. The crystal and molecular structure analysis provides valuable information on the compound's stability and potential interactions (Ishankhodzhaeva et al., 2006).
Chemical Properties Analysis
The chemical properties, including reactivity and stability of thiadiazole derivatives, are influenced by their molecular structure. Studies on the synthesis and characterization of these compounds highlight the importance of their functional groups and substitution patterns in determining their chemical behavior and potential applications (Dani et al., 2013).
properties
IUPAC Name |
N-[5-[2-(2-nitroanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-3-phenylpropanamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N5O4S2/c25-16(11-10-13-6-2-1-3-7-13)21-18-22-23-19(30-18)29-12-17(26)20-14-8-4-5-9-15(14)24(27)28/h1-9H,10-12H2,(H,20,26)(H,21,22,25) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
REECVWAIODRLCS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCC(=O)NC2=NN=C(S2)SCC(=O)NC3=CC=CC=C3[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N5O4S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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